5-Fluoro-4-(4-methoxyphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine
Beschreibung
This pyrimidine derivative features a fluorinated aromatic core with three critical substituents:
- Position 4: A 4-methoxyphenyl group, contributing electron-donating properties and enhancing lipophilicity.
- Position 5: A fluorine atom, which improves metabolic stability and modulates electronic effects.
- Position 6: A piperazine ring functionalized with a 3-isopropyl-1,2,4-oxadiazole-methyl group. The oxadiazole moiety acts as a bioisostere for labile functional groups, while the isopropyl group enhances hydrophobic interactions in biological systems .
Structurally, this compound belongs to a class of pyrimidine-based molecules often explored for therapeutic applications, such as kinase inhibition or G-protein-coupled receptor (GPCR) modulation .
Eigenschaften
IUPAC Name |
5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-14(2)20-25-17(30-26-20)12-27-8-10-28(11-9-27)21-18(22)19(23-13-24-21)15-4-6-16(29-3)7-5-15/h4-7,13-14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWLVJDEDZAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine involves multiple steps, including the formation of the pyrimidine core, introduction of the fluorine atom, and subsequent substitution reactions to attach the methoxyphenyl and piperazinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the piperazine moiety may enhance its interaction with biological targets involved in cancer progression .
- Antimicrobial Activity : Compounds containing oxadiazole and pyrimidine rings have been reported to exhibit antimicrobial properties. The specific structure of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine could contribute to its efficacy against various bacterial strains .
- Anti-inflammatory Effects : Similar compounds have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. This suggests a possible application in treating inflammatory diseases .
Case Studies
Several case studies highlight the compound's potential:
- Anticancer Research : A study explored various pyrimidine derivatives and their effects on cancer cell lines. The results indicated that compounds similar to 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine showed significant cytotoxicity against breast and colon cancer cells, suggesting its utility as an anticancer agent .
- Antimicrobial Studies : Research on oxadiazole-containing compounds demonstrated their effectiveness against resistant bacterial strains. The incorporation of the piperazine ring in 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine could enhance its antimicrobial potency through improved membrane penetration .
- Anti-inflammatory Evaluation : In a pharmacological study assessing various new compounds for anti-inflammatory activity, those with similar structures exhibited reduced edema in animal models when compared to standard drugs like Diclofenac. This positions 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine as a promising candidate for further exploration in inflammatory disease treatments .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and analogs from patents and synthesis studies:
Key Observations :
- Position 4 : The target’s 4-methoxyphenyl group distinguishes it from chlorophenyl (EP 1 808 168 B1) and fluorophenyl () analogs. Methoxy groups generally increase lipophilicity compared to halogens.
- Position 6 : The piperazine-oxadiazole-isopropyl combination in the target compound is unique. Analogs like EP 1 808 168 B1 use piperidine instead of piperazine, reducing solubility .
- Oxadiazole Role : The 1,2,4-oxadiazole in the target compound and EP 1 808 168 B1 analogs enhances metabolic stability compared to ester or amide bioisosteres .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The 4-methoxyphenyl group increases LogP compared to ’s 5-fluoro-2-methoxyphenyl.
- Solubility : Piperazine improves aqueous solubility relative to piperidine (EP 1 808 168 B1) due to its basic nitrogen .
- Metabolic Stability : The fluorine atom and oxadiazole ring reduce oxidative metabolism, as seen in fluorinated pyrimidines like .
Bioactivity and Therapeutic Potential
- The target compound’s oxadiazole-piperazine motif may similarly target GPCRs.
- Compound: The thienopyrimidine core and dichlorophenyl group are associated with kinase inhibition, but the absence of oxadiazole may reduce selectivity .
- Compound : Simpler piperazine-pyrimidine structures are often used in CNS drug discovery, but the target’s complexity may limit blood-brain barrier penetration .
Biologische Aktivität
5-Fluoro-4-(4-methoxyphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluorine Substitution: The presence of fluorine enhances the lipophilicity and metabolic stability of the compound.
- Methoxy Group: The methoxyphenyl moiety contributes to its biological activity by potentially interacting with various receptors.
- Oxadiazole Ring: This structure is known for its diverse pharmacological properties.
Anticancer Activity
Research has shown that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, studies have indicated that certain oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Fluoro Compound | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 pathway |
| 5-Fluoro Compound | HeLa (Cervical Cancer) | 2.41 | Caspase activation |
| 5-Fluoro Compound | PANC-1 (Pancreatic Cancer) | 1.75 | Cell cycle arrest |
These findings suggest that the compound may act as a potent inducer of apoptosis and could be a candidate for further development in cancer therapy .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has also been investigated. Specifically, it has shown potential as a multi-target ligand for dopamine and serotonin receptors.
| Receptor Type | Affinity (Ki, nM) |
|---|---|
| D2 Dopamine | 50 |
| 5-HT1A Serotonin | 45 |
| 5-HT2A Serotonin | >100 |
This profile indicates that while it exhibits moderate affinity for D2 and 5-HT1A receptors, it shows lower activity towards the 5-HT2A receptor, which may reduce side effects commonly associated with non-selective agents .
Case Studies and Research Findings
Several studies have highlighted the biological potency of similar compounds:
- Study on Oxadiazole Derivatives: A study published in MDPI reported that oxadiazole derivatives demonstrated significant cytotoxicity against various leukemia cell lines, outperforming traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies: Molecular docking analyses have indicated strong interactions between the compound's aromatic rings and target receptor sites, suggesting a mechanism of action similar to established drugs like Tamoxifen .
- In Vivo Studies: Preliminary in vivo studies have shown that compounds similar to this pyrimidine derivative can reduce tumor growth in xenograft models, indicating potential for therapeutic use .
Q & A
Q. What are the key considerations in synthesizing this compound, and what methodologies are recommended?
The synthesis involves multi-step reactions, typically starting with heterocyclic ring formation (e.g., oxadiazole or pyrimidine) followed by piperazine coupling. Critical steps include:
- Oxadiazole ring synthesis : Cyclocondensation of nitrile derivatives with hydroxylamine .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the piperazine moiety .
- Pyrimidine fluorination : Use of DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions . Optimization: Control reaction temperature (60–120°C), solvent polarity (DMF or THF), and catalyst (e.g., Pd(OAc)₂ for cross-coupling) to improve yields (typically 40–65%) .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of structural and purity analyses is essential:
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy group at δ 3.8 ppm, fluoropyrimidine at δ 160–165 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ = ~485 Da) .
- HPLC : Purity assessment (>95% via C18 column, acetonitrile/water gradient) .
Q. How does the compound’s stability influence experimental design?
The compound is sensitive to:
- Light/oxidation : Store in amber vials under inert gas (Ar/N₂) .
- Hydrolysis : Avoid aqueous buffers at high pH (>8.0); use DMSO or ethanol for stock solutions . Stability data (accelerated testing at 40°C/75% RH): <5% degradation over 14 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Contradictions may arise from assay conditions or structural analogs. Mitigation strategies:
- Dose-response standardization : Use consistent IC₅₀ protocols (e.g., 72-hour cell viability assays) .
- Structural analogs comparison :
| Compound | Key Structural Difference | Reported Activity |
|---|---|---|
| Aleglitazar | Oxazole core | Antidiabetic |
| Mubritinib | Tyrosine kinase binding | Anticancer |
| Target compound | Oxadiazole-piperazine | Variable |
| Source: . |
- Computational modeling : Molecular dynamics to assess binding affinity variations (e.g., ΔG calculations with AutoDock Vina) .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Critical pharmacophores:
- 4-Methoxyphenyl group : Enhances lipophilicity (LogP ~3.2) and membrane permeability .
- Piperazine-oxadiazole linker : Optimizes target engagement (e.g., serotonin receptor subtype selectivity) .
- Fluoropyrimidine : Increases metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) . Derivative optimization: Replace isopropyl group with cyclopropyl to reduce CYP3A4 inhibition .
Q. What methodologies identify biological targets and mechanisms of action?
- X-ray crystallography : Resolve binding modes (e.g., kinase domain interactions) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD ~50 nM for PDE4B) .
- CRISPR-Cas9 screens : Identify gene knockouts that abolish activity (e.g., MAPK pathway dependencies) .
Q. How can reaction pathways be optimized for scale-up?
Apply Design of Experiments (DoE) :
- Factors : Catalyst loading (5–10 mol%), solvent (DMF vs. THF), temperature (80–120°C).
- Response surface modeling : Maximize yield (65% → 82%) while minimizing impurities (<3%) .
- Continuous flow reactors : Improve reproducibility (RSD <2%) and reduce reaction time (8h → 2h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
